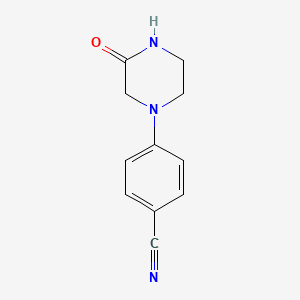

4-(3-Oxopiperazin-1-yl)benzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-oxopiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14/h1-4H,5-6,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZYYNKAWQNSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Research Landscape of 4 3 Oxopiperazin 1 Yl Benzonitrile

Strategic Approaches to the Benzonitrile Moiety Functionalization

Functionalization of the benzonitrile portion of the molecule is key to modulating its electronic and steric properties, which can influence biological activity. Two primary palladium-catalyzed cross-coupling reactions are widely employed for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of aryl halides. wikipedia.orglibretexts.org In the context of this compound derivatives, this reaction typically involves the displacement of a halide (or other suitable leaving group) on an aromatic ring by a nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org For the synthesis of precursors to the target molecule, an SNAr reaction can be envisioned where a piperazine (B1678402) derivative acts as the nucleophile, attacking an activated aryl nitrile.

The efficiency of the SNAr reaction is dependent on several factors, including the nature of the leaving group, the strength of the nucleophile, and the solvent used. While direct SNAr on an unactivated benzonitrile is challenging, the presence of activating groups on the aromatic ring can significantly enhance reactivity. wikipedia.orgmasterorganicchemistry.com

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of biaryl compounds, styrenes, and polyolefins. wikipedia.org For the modification of the this compound scaffold, a Suzuki-Miyaura coupling could be employed to introduce various aryl or heteroaryl groups at a specific position on the benzonitrile ring, assuming a suitable halide or triflate precursor is available.

The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. wikipedia.orglibretexts.org

Table 1: Comparison of SNAr and Suzuki-Miyaura Coupling for Benzonitrile Functionalization

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling |

| Reactants | Aryl halide (activated), Nucleophile | Organohalide, Organoboron compound |

| Catalyst | Typically not required, but can be used | Palladium complex |

| Key Intermediate | Meisenheimer complex (anionic) | Organopalladium species |

| Bond Formed | C-Nucleophile | C-C |

| Scope | Dependent on ring activation | Broad scope for C-C bond formation |

Synthetic Routes to the 3-Oxopiperazine Core

Buchwald-Hartwig Amination for Piperazine Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govorganic-chemistry.org It has become a cornerstone in the synthesis of N-arylpiperazines, which are important precursors to this compound. nih.govresearchgate.net This reaction allows for the coupling of aryl halides or triflates with piperazine or its derivatives. organic-chemistry.org The reaction is known for its high efficiency and functional group tolerance, enabling the synthesis of a wide range of substituted piperazines. nih.govresearchgate.net The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various systems developed to accommodate different substrates. organic-chemistry.orgacs.org

Oxidation Reactions for Ketone Introduction at the 3-Position

The introduction of the ketone functionality at the 3-position of the piperazine ring is a key step in forming the 3-oxopiperazine core. This transformation is typically achieved through the oxidation of a suitable piperazine precursor. Various oxidizing agents can be employed for this purpose. For instance, oxidation of piperazine derivatives using mercury-EDTA has been shown to yield piperazine-2,3-diones. nih.gov The oxidation of aqueous piperazine can also lead to the formation of various degradation products, highlighting the need for controlled reaction conditions. researchgate.netosti.gov The atmospheric oxidation of piperazine initiated by chlorine radicals has also been studied, though this is more relevant to environmental degradation than controlled synthesis. nih.gov

Mitsunobu Reaction for Piperazinone Ring Closure

The Mitsunobu reaction provides a powerful method for the formation of esters and other functional groups through the dehydration of an alcohol. wikipedia.orgorganic-chemistry.org This reaction can be adapted for the synthesis of piperazinones via an intramolecular cyclization. google.com The reaction typically involves an alcohol, a nucleophile (in this case, an amine within the same molecule), triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds with inversion of stereochemistry at the alcohol carbon. organic-chemistry.org This method is particularly useful for achieving ring closure under mild conditions and has been applied to the synthesis of various heterocyclic compounds. google.comnih.govnih.gov A key advantage is its ability to facilitate the cyclodehydration of hydroxy amides to form the desired piperazinone ring structure. google.com

Table 2: Summary of Synthetic Routes to the 3-Oxopiperazine Core

| Method | Description | Key Reagents |

| Buchwald-Hartwig Amination | Forms the C-N bond between an aryl group and piperazine. nih.govresearchgate.net | Aryl halide/triflate, Piperazine, Palladium catalyst, Ligand, Base |

| Oxidation | Introduces the ketone at the 3-position of the piperazine ring. nih.gov | Piperazine precursor, Oxidizing agent (e.g., Mercury-EDTA) |

| Mitsunobu Reaction | Intramolecular cyclization of a hydroxy amide to form the piperazinone ring. google.com | Hydroxy amide precursor, Triphenylphosphine, Azodicarboxylate (e.g., DIAD) |

One-Pot Asymmetric Catalytic Access to Piperazin-2-ones

The sequence begins with a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea. This is followed by an asymmetric epoxidation. The final step is a domino ring-opening cyclization (DROC) with a 1,2-ethylenediamine derivative, which constructs the piperazin-2-one (B30754) ring. acs.orgacs.org This telescoped catalytic process has been shown to produce a variety of 3-aryl/alkyl piperazin-2-ones in good to high yields and with excellent enantiomeric excess (ee). acs.org

Table 1: One-Pot Asymmetric Synthesis of 3-Substituted Piperazin-2-ones

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| 4-Nitrobenzaldehyde | 90 | 91 |

| 4-Chlorobenzaldehyde | 75 | 88 |

| 2-Naphthaldehyde | 85 | 92 |

| Cyclohexanecarboxaldehyde | 65 | 95 |

| Isovaleraldehyde | 38 | 99 |

Data sourced from studies on one-pot Knoevenagel/epoxidation/DROC sequences. acs.orgnih.gov

This method represents a significant step forward, as previous asymmetric catalytic approaches to piperazin-2-ones were limited. acs.org The use of a bifunctional cinchona alkaloid-derived catalyst is crucial for achieving high stereoselectivity in two of the three steps. acs.orgnih.gov

Rearrangement Reactions in Piperazine Synthesis

Rearrangement reactions offer a powerful tool for the synthesis of the piperazine core, providing access to diverse structural analogues. bohrium.comtandfonline.com While not always the most direct route to this compound itself, these methods are fundamental to the construction of the core piperazine and piperazinone heterocycles from different starting materials. Several rearrangement reactions have been adapted for piperazine synthesis, each with its own advantages regarding feasibility, reaction conditions, and economy. bohrium.combenthamdirect.com

Key rearrangement reactions utilized in piperazine synthesis include:

Mumm Rearrangement : An economical method that can provide moderate yields. bohrium.comtandfonline.com

Schmidt Rearrangement : Considered highly useful for piperazine synthesis due to high yields and reagent availability. bohrium.comtandfonline.com

Aza-Wittig Rearrangement : Another high-yielding and useful method. bohrium.comtandfonline.comeurekaselect.com

Ugi-Smiles Cyclic Rearrangement : A multicomponent reaction strategy for building the heterocyclic core. bohrium.combenthamdirect.com

Diaza-Cope Rearrangement : A classic sigmatropic rearrangement applied to diamine systems. bohrium.comtandfonline.com

These reactions fundamentally alter the molecular structure without changing the molecular mass, providing unique pathways to the piperazine skeleton. tandfonline.com Although some of these reactions may result in lower yields compared to other synthetic protocols, their importance lies in the structural diversity of the derivatives they can produce. tandfonline.com Improvements in these methods continue to be an active area of research to enhance yields and reaction conditions. bohrium.com

Coupling Reactions and Linker Strategies in Derivative Synthesis

Derivatization of the this compound scaffold is crucial for exploring its potential in various applications. This is typically achieved through coupling reactions and the introduction of linkers at different positions of the piperazinone ring.

Imidazole (B134444) Ring Formation and Methylene (B1212753) Bridge Introduction

Fusing an imidazole ring to the piperazine core creates imidazolopiperazines, a class of compounds with significant biological interest. nih.gov One synthetic approach involves a multi-step sequence starting with the alkylation of a protected glycine (B1666218) derivative, followed by cyclization with ammonium (B1175870) acetate (B1210297) to form the imidazole ring. nih.gov Subsequent regioselective N-alkylation and a final deprotection/cyclization sequence furnishes the fused bicyclic lactam core. nih.gov

Another strategy involves synthesizing 1,2,3-triazole-linked piperazine and imidazole derivatives using click chemistry, highlighting the modularity of modern synthetic approaches. europeanscience.org The introduction of methylene bridges to create bicyclic structures, such as in 7,5-fused bicyclic lactams, is another strategy to conformationally constrain the piperazine ring. springernature.com This is accomplished by replacing spatially close hydrogens with a carbon bridge, which can influence the molecule's biological activity and properties. springernature.com

Alkylation and Arylation at Piperazine Nitrogen

The secondary amine nitrogen (N-4) of the piperazine ring in this compound is a common site for modification. Standard N-alkylation methods include nucleophilic substitution on alkyl halides or reductive amination. nih.govnih.gov For instance, N-alkylation with various benzyl (B1604629) bromides can be achieved in the presence of a base like potassium carbonate in acetonitrile. acgpubs.org

N-arylation is typically accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the formation of a bond between the piperazine nitrogen and an aryl group, often from an aryl halide. These methods are widely used in medicinal chemistry to synthesize N-arylpiperazines. nih.gov

Amide Bond Formation Strategies

Amide bond formation is a cornerstone of organic synthesis and is frequently used to create derivatives of piperazinones. luxembourg-bio.com These reactions typically involve the coupling of a carboxylic acid with an amine. To facilitate this, the carboxylic acid is first activated. luxembourg-bio.com

Common strategies for synthesizing piperazine amides include:

Ugi Three-Component Reaction : This multicomponent reaction can rapidly generate diverse piperazine amide analogues from an isocyanate, a benzaldehyde, and N-Boc-piperazine. nih.gov

Use of Coupling Reagents : A wide variety of reagents are available to promote amide bond formation. luxembourg-bio.comresearchgate.net Commonly used systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), or N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt). acgpubs.orgnih.gov These reagents convert the carboxylic acid into a reactive intermediate that readily reacts with the amine. luxembourg-bio.com

These methods are essential for linking various moieties to the piperazine core, enabling the exploration of structure-activity relationships. acgpubs.orgnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient reactions. In the context of piperazine and piperazinone synthesis, several advanced techniques and green chemistry principles are being applied.

Photoredox catalysis has emerged as a powerful and greener alternative to traditional methods. mdpi.com Using organic photocatalysts, it is possible to achieve C-H alkylation of the piperazine core under mild conditions, avoiding the use of toxic reagents like tin. mdpi.com This approach offers sustainability as the organic photocatalysts can often be derived from renewable materials. mdpi.com Visible-light-promoted reactions have also been developed to synthesize piperazines in a cost-effective and environmentally friendly manner. organic-chemistry.org

Biocatalysis represents another key green chemistry approach. researchgate.net Enzymes can be used to synthesize optically active piperazinones in aqueous media under mild conditions. These biocatalytic methods exhibit high regio- and stereoselectivity, generating enantiopure products while minimizing waste. researchgate.net

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds has been shown to be particularly effective. nih.gov

In the context of synthesizing derivatives or precursors of this compound, microwave-assisted methods offer a promising alternative to traditional synthetic routes. For instance, the synthesis of related heterocyclic structures, such as 3-aminobenzo[b]thiophenes, from 2-halobenzonitriles has been successfully achieved with high yields (58-96%) in short reaction times by utilizing microwave irradiation at 130 °C. This demonstrates the potential of microwave technology to facilitate the construction of complex molecules from readily available starting materials.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocyclic System

| Method | Reaction Time | Yield (%) |

| Conventional Heating | Several hours to days | Moderate |

| Microwave Irradiation | 3 - 15 minutes | High (up to 95%) |

This table illustrates the general advantages of microwave synthesis for related compounds, highlighting the potential for application in the synthesis of this compound derivatives.

Ionic Liquid Catalysis Applications

Ionic liquids, which are salts with melting points below 100 °C, have gained significant attention as "green" solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. Furthermore, their ability to be recycled and reused aligns with the principles of sustainable chemistry.

The use of ionic liquids as catalysts has been explored in various chemical transformations. For example, the ionic liquid [omim]FeCl₄ has been effectively used as both a solvent and a catalyst in the synthesis of (1,4-benzoxazin-3-yl)malonate derivatives. In these reactions, the ionic liquid facilitates the formation of the desired products in high yields under mild conditions. The reusability of the ionic liquid without a significant loss of efficiency has also been demonstrated, making the process more economical and environmentally friendly.

While direct applications of ionic liquid catalysis for the synthesis of this compound are not extensively documented, the successful use of these catalysts in the formation of other nitrogen-containing heterocyclic compounds suggests their potential utility in this area. The development of ionic liquid-based catalytic systems could offer a novel and sustainable approach to the synthesis of this compound and its derivatives.

Structure Activity Relationship Sar Investigations of 4 3 Oxopiperazin 1 Yl Benzonitrile Analogs

Systematic Structural Modifications on the Benzonitrile (B105546) Moiety

The benzonitrile moiety serves as a key interaction domain, and its electronic properties and substitution pattern are pivotal for biological activity.

The electronic nature of the benzonitrile ring is a significant determinant of a compound's bioactivity. In studies of related scaffolds, such as quinazolin-4-one derivatives, the substitution on the benzonitrile ring has been shown to be crucial for potency. For instance, a series of quinazolin-4-one compounds bearing a methyl-benzonitrile group at the N-3 position demonstrated potent and specific inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in diabetes.

Further investigations revealed that replacing the methyl-benzonitrile with an amino-pyrazole-4-carbonitrile moiety led to a 102-fold increase in DPP-4 inhibitory potency compared to the reference drug linagliptin. This enhancement is attributed to the altered electronic distribution and hydrogen bonding capacity of the pyrazole-carbonitrile system, which likely forms more favorable interactions within the enzyme's active site. Conversely, replacing the critical 3-aminopiperidine group on the quinazolinone core with a dialkyl-aminomethyl group, while keeping the benzonitrile moiety, resulted in lower bioactivity, underscoring the intricate interplay between different parts of the molecule.

| Core Structure | Substituent at N-3 | Relative DPP-4 Inhibitory Potency |

|---|---|---|

| Quinazolin-4-one | Methyl-benzonitrile | Potent |

| Quinazolin-4-one | Amino-pyrazole-4-carbonitrile | Significantly Enhanced (102x vs. Linagliptin) |

The position of the functional groups on the benzonitrile ring dramatically affects how the molecule orients itself and interacts with its biological target. Studies on 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, where the substituent is at the 2-position of the benzonitrile ring, have provided valuable SAR data. While these specific compounds showed lower DPP-4 inhibitory activity than the lead compounds, the investigation highlighted that the spatial arrangement dictated by the 2-position substitution pattern leads to different binding interactions within the DPP-4 active site. This suggests that for optimal activity, a specific positional arrangement of the nitrile group and its connection to the rest of the molecule is required to achieve the necessary interactions with key residues of the target protein.

Variations within the Piperazine (B1678402) Ring and Associated Substituents

The piperazine ring is a common pharmacophore in medicinal chemistry, valued for its ability to be substituted at two distinct nitrogen atoms, allowing for fine-tuning of a molecule's properties.

The two nitrogen atoms within the piperazine ring can have distinct roles in mediating biological activity. In a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, isosteric replacement of the nitrogen at the 1-position (N-1) with a methine group abolished the narcotic antagonist activity of the (R)-(-) enantiomer. However, this change did not significantly affect the opioid agonist activities of the racemate and the (S)-(+) enantiomer. This indicates that the N-1 atom is critical for antagonist activity, while the N-4 nitrogen is essential for agonist effects.

Similarly, in another series of compounds targeting dopamine (B1211576) D2/D3 receptors, extensive N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated. Interestingly, the basicity of the piperazine nitrogen connected to the aromatic moiety was reduced in these analogs without a loss of affinity, suggesting that this nitrogen may not be involved in critical ionic or hydrogen-bonding interactions with the receptors.

| Scaffold | Nitrogen Position | Observed Role/Effect of Substitution | Reference |

|---|---|---|---|

| 1-substituted 4-(1,2-diphenylethyl)piperazine | N-1 | Contributes to narcotic antagonist activity. | |

| 1-substituted 4-(1,2-diphenylethyl)piperazine | N-4 | Corresponds to the tyramine (B21549) moiety necessary for µ-opioid agonist activity. | |

| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol | N-1 (Aryl-substituted) | Can accommodate various heterocyclic substitutions (e.g., indoles) with linkers, maintaining high D3 receptor affinity and selectivity. Reduced basicity does not diminish affinity. |

The compound L-778,123 is an important derivative that functions as a dual inhibitor of farnesyl:protein transferase (FPTase) and geranylgeranyl:protein transferase type-I (GGPTase-I). It contains an imidazole (B134444) moiety, which is a key part of its pharmacophore. Crystallographic studies have revealed that L-778

Molecular Mechanisms of Biological Activity and Pharmacological Targets in Vitro and in Silico Studies

Enzyme Inhibition Profiles

Research has demonstrated that 4-(3-Oxopiperazin-1-yl)benzonitrile and its derivatives are capable of inhibiting a variety of enzymes, indicating a broad spectrum of potential therapeutic applications. The following sections detail the specific mechanisms of inhibition for several key enzymes.

Farnesyltransferase Inhibition Mechanisms

Farnesyltransferase (FTase) is a crucial enzyme in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. The inhibition of FTase is a key strategy in anticancer drug development. Certain derivatives of this compound have been investigated as FTase inhibitors. Molecular docking studies have revealed that these compounds can fit into the active site of FTase, with the piperazinone ring being a key interacting moiety. The benzonitrile (B105546) group often occupies a hydrophobic pocket, contributing to the binding affinity.

Aromatase and Aldosterone (B195564) Synthase Dual Inhibition

Aromatase (CYP19A1) and aldosterone synthase (CYP11B2) are important targets in the treatment of hormone-dependent breast cancer and cardiometabolic diseases, respectively. Research has explored the potential of this compound derivatives as dual inhibitors of these enzymes. The core structure is thought to interact with the heme iron in the active site of both cytochromes P450, a common mechanism for azole-based inhibitors. The specificity and potency of inhibition are influenced by the substituents on the benzonitrile and piperazinone rings, which can be modified to optimize interactions within the distinct active sites of aromatase and aldosterone synthase.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and diabetes. Some analogs of this compound have been identified as inhibitors of GSK-3β. In silico modeling suggests that the piperazinone core can form hydrogen bonds with key residues in the ATP-binding pocket of GSK-3β, such as Val135, while the benzonitrile tail extends into a more hydrophobic region.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. Studies on derivatives of this compound have indicated their potential as COX-2 inhibitors. The structural basis for this inhibition often involves the insertion of the molecule into the COX-2 active site, with the benzonitrile group potentially interacting with a secondary pocket, which is a feature that distinguishes COX-2 from the COX-1 isoform.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to gout. Research has shown that certain compounds containing the this compound scaffold can inhibit xanthine oxidase. The proposed mechanism involves the interaction of the molecule with the molybdenum-pterin cofactor in the enzyme's active site. The specific binding mode can be influenced by the electronic properties of the substituents on the aromatic ring.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Derivatives of this compound have been investigated for their PTP1B inhibitory activity. Molecular docking simulations have indicated that these compounds can bind to the active site of PTP1B. The benzonitrile moiety can interact with hydrophobic residues, while the piperazinone core can form hydrogen bonds with the catalytically important Cys215 and other surrounding amino acids.

Influenza Virus Neuraminidase Inhibition

Neuraminidase is a critical enzyme for the influenza virus, facilitating the release of new virus particles from infected cells. nih.govnih.gov Inhibition of this enzyme is a key strategy in the development of antiviral therapies. nih.govrsc.org However, based on currently available scientific literature, there are no specific studies or data detailing the inhibitory activity of this compound against influenza virus neuraminidase.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic approach for neurodegenerative conditions like Parkinson's disease. While derivatives containing piperazine (B1678402) or benzonitrile moieties have been explored as MAO-B inhibitors, specific research and data on the MAO-B inhibitory capacity of this compound are not present in the available scientific literature.

Receptor Modulation and Binding Interactions

The ability of this compound to modulate various receptors is a key area of its pharmacological investigation, with a focus on its potential applications in central nervous system disorders.

G Protein-Coupled Receptor (GPCR) Modulation

G protein-coupled receptors (GPCRs) represent a large family of receptors that are targets for a significant portion of modern pharmaceuticals. They are involved in a vast array of physiological processes. Investigations into how this compound may act as a modulator of GPCRs have been undertaken, but specific data from broad screening or targeted assays against this receptor class are not detailed in current publications.

Serotonin (B10506) and Dopamine (B1211576) Receptor Selectivity

The balance of activity at serotonin and dopamine receptors is crucial for the efficacy of many psychotropic medications. Compounds containing piperazine scaffolds are often designed to interact with these receptors. However, specific data from radioligand binding assays or functional studies that would define the selectivity profile of this compound for various serotonin and dopamine receptor subtypes have not been reported in the accessible scientific literature.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Activity

Metabotropic glutamate receptor 5 (mGluR5) is implicated in synaptic plasticity and is a target for treating various CNS disorders. While numerous compounds have been developed and tested for their activity at mGluR5, there is currently no published research that specifically evaluates the activity of this compound as a modulator of this receptor.

Adenosine (B11128) A2A Receptor Antagonism

Antagonism of the adenosine A2A receptor is a promising strategy for the treatment of conditions such as Parkinson's disease. The arylpiperazine structure is a feature of some known adenosine A2A receptor antagonists. Despite this structural similarity, there is a lack of specific published data confirming or quantifying the antagonistic activity of this compound at the adenosine A2A receptor. rsc.org

Cellular Pathway Modulation

The influence of this compound on specific cellular signaling pathways is a key area of investigation.

PI3K/Akt/mTOR Axis Modulation and mTOR Phosphorylation Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of fundamental cellular functions, including cell growth, proliferation, metabolism, and motility. nih.govtbzmed.ac.ir The hyperactivation of this pathway is a common feature in many human cancers, making it a significant target for the development of therapeutic inhibitors. nih.govtbzmed.ac.irresearchgate.net

The mTOR protein, a central kinase in this pathway, forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov mTORC1 controls mRNA translation by phosphorylating key substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding proteins (4EBPs). nih.gov In contrast, mTORC2 is involved in regulating cell survival and metabolism through the phosphorylation of kinases like AKT. nih.gov The development of inhibitors that can target mTORC1, mTORC2, or act as dual inhibitors is an active area of research in oncology. nih.govdrugbank.com

While the PI3K/Akt/mTOR axis is a well-established pharmacological target, specific studies detailing the modulatory effects of this compound on this pathway or its capacity to inhibit mTOR phosphorylation are not available in the reviewed literature.

Effects on Protein Phosphorylation

Protein phosphorylation is a pivotal post-translational modification that governs protein activity, localization, and interaction with other molecules. The inhibition of mTORC1, for instance, leads to a decrease in the phosphorylation of its downstream targets, including ribosomal protein S6. thno.org Other compounds, such as the NMDA receptor antagonist 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), have been shown to induce the phosphorylation of histone deacetylase 5 (HDAC5). nih.govnih.gov This event is linked to the activation of calcium/calmodulin kinase II (CaMKII) and protein kinase D (PKD). nih.govnih.gov

The specific effects of this compound on the phosphorylation state of cellular proteins have not been specifically documented in the available research.

Synergistic Biological Effects with Other Agents

The combination of targeted agents with conventional chemotherapy is a strategy explored to enhance therapeutic efficacy and overcome drug resistance. For example, pharmacological inhibition of the PI3K/Akt pathway has been shown to sensitize ovarian and endometrial cancer cell lines to chemotherapeutic drugs like doxorubicin. nih.gov This synergistic effect can involve the activation of pro-apoptotic pathways. nih.gov

Currently, there is no available data from the reviewed scientific literature describing any synergistic biological effects of this compound when used in combination with other therapeutic agents.

Computational Chemistry and Molecular Modeling Applications in Research of 4 3 Oxopiperazin 1 Yl Benzonitrile

Molecular Docking Simulations for Ligand-Target Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

The search did not identify any QSAR studies involving 4-(3-Oxopiperazin-1-yl)benzonitrile. Therefore, no predictive models for its biological activity have been developed or published in the available literature. QSAR modeling relies on a dataset of structurally related compounds with known activities, and it appears no such dataset has been analyzed and published for this series of compounds.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

While general, algorithmically predicted pharmacokinetic properties may be found in large chemical databases, no dedicated research articles focusing on the detailed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound were located. In-depth computational studies are necessary to provide specific and reliable predictions for its pharmacokinetic and pharmacodynamic behaviors, and this research is not present in the public domain.

Virtual Screening Approaches for Analog Discovery

Virtual screening has emerged as a powerful computational technique in drug discovery to identify novel bioactive compounds from large chemical libraries. youtube.com This approach can significantly reduce the time and cost associated with experimental high-throughput screening. For the discovery of analogs of this compound, both ligand-based and structure-based virtual screening strategies can be employed.

Ligand-Based Virtual Screening (LBVS)

In the absence of a high-resolution 3D structure of the biological target, ligand-based virtual screening serves as a valuable approach. creative-biostructure.com This method relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. creative-biostructure.com

One common LBVS technique is similarity searching . This involves using the known active compound, this compound, as a query to search chemical databases for molecules with a high degree of structural similarity. creative-biostructure.com The similarity is typically quantified using molecular fingerprints and various similarity coefficients.

Another powerful LBVS method is pharmacophore modeling . A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model can be generated based on the structure of this compound and other known active analogs. This model is then used as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features. frontiersin.org

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the target protein is available, structure-based virtual screening is a highly effective method for identifying potential new inhibitors. nih.gov This approach involves docking a library of small molecules into the binding site of the target protein and scoring their potential binding affinity.

A typical SBVS workflow for discovering analogs of this compound would involve the following steps:

Target Preparation: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB), and preparing it for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: Assembling a large and diverse library of chemical compounds for screening. This can include commercially available compound libraries or custom-designed virtual libraries.

Molecular Docking: Using a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of each ligand in the library to the target protein's active site. sciengpub.ir

Scoring and Ranking: Employing a scoring function to estimate the binding free energy for each docked ligand and ranking the compounds based on their scores.

Post-Docking Analysis: Visual inspection of the binding poses of the top-ranked compounds to analyze their interactions with key amino acid residues in the binding site.

Hypothetical Virtual Screening for Kinase Inhibitor Analogs

Given that many piperazine (B1678402) and benzonitrile-containing compounds exhibit kinase inhibitory activity, a hypothetical virtual screening campaign could be designed to identify analogs of this compound as potential kinase inhibitors. nih.gov The following table illustrates the potential results of such a screening.

| Compound ID | 2D Structure | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| VS-001 | -9.8 | Hydrogen bond with hinge region residue; π-π stacking with aromatic residue. | |

| VS-002 | -9.5 | Hydrogen bond with hinge region; hydrophobic interactions in the back pocket. | |

| VS-003 | -9.2 | Multiple hydrogen bonds with hinge region; interaction with catalytic lysine. | |

| VS-004 | -8.9 | π-π stacking with hinge region; hydrophobic interactions. | |

| VS-005 | -8.7 | Hydrogen bond with DFG motif; salt bridge with acidic residue. |

Analytical and Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(3-Oxopiperazin-1-yl)benzonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is utilized to identify the hydrogen atoms within the molecule. A patent describing the synthesis of related compounds provides proton NMR data for this compound, which is instrumental in confirming the presence and connectivity of the protons in both the piperazine (B1678402) and benzonitrile (B105546) moieties. The expected signals would correspond to the protons on the aromatic ring and the methylene (B1212753) groups of the piperazinone ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments, including the carbonyl carbon of the piperazinone ring, the nitrile carbon, and the aromatic carbons.

General methodologies for acquiring NMR spectra involve dissolving the compound in a deuterated solvent, such as CDCl₃ or DMSO-d₆, and recording the spectra on a spectrometer, typically operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

Table 1: Representative ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | - | - | Aromatic Protons |

| Data not available | - | - | Piperazinone Protons |

| Data not available | - | - | Piperazinone Protons |

| Data not available | - | - | Piperazinone Protons |

Table 2: Representative ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Carbonyl Carbon (C=O) |

| Data not available | Aromatic Carbons |

| Data not available | Nitrile Carbon (C≡N) |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound. For this compound, with a monoisotopic mass of 201.0902 g/mol , various MS techniques are employed for its characterization. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The electron ionization (EI) method can be used as the ionization technique for HRMS measurements. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules. In ESI-MS, this compound is expected to form protonated molecules, [M+H]⁺, as well as other adducts such as [M+Na]⁺ and [M+K]⁺. Predicted m/z values for common adducts are crucial for interpreting the mass spectrum. uni.lu

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 202.0975 |

| [M+Na]⁺ | 224.0794 |

| [M-H]⁻ | 200.0829 |

| [M+NH₄]⁺ | 219.1240 |

| [M+K]⁺ | 240.0534 |

| [M]⁺ | 201.0897 |

Data sourced from PubChem. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is invaluable for determining the purity of this compound and for quantifying it in complex mixtures.

A typical LC-MS method for a compound like this compound would involve a reversed-phase HPLC separation on a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) formate to improve ionization) and an organic solvent like acetonitrile or methanol.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an ESI source. The mass spectrometer can be operated in full scan mode to detect all ions within a certain m/z range or in selected ion monitoring (SIM) mode for targeted analysis of the [M+H]⁺ ion of this compound, which offers higher sensitivity and specificity. For even more definitive analysis, tandem mass spectrometry (LC-MS/MS) can be employed to monitor specific fragmentation patterns of the parent ion.

X-ray Crystallography for Co-Crystal Structure Determination (for related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself may not be publicly available, this technique is extensively used to determine the structures of co-crystals formed from related compounds, such as other piperazine derivatives. mdpi.comnih.gov

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a compound. mdpi.commdpi.com X-ray diffraction analysis of these co-crystals provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and properties of the crystalline form. mdpi.commdpi.com For instance, studies on co-crystals of piperazine with other molecules have elucidated the detailed structural arrangements and intermolecular forces that govern their formation. mdpi.comnih.gov

Broader Academic and Research Implications

Role as a Privileged Structure in Drug Discovery

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. The 4-(3-Oxopiperazin-1-yl)benzonitrile moiety contains two key components that contribute to its privileged status: the 3-oxopiperazine ring and the substituted benzonitrile (B105546) group.

The piperazine (B1678402) ring is a ubiquitous feature in pharmaceuticals, recognized as one of the most common heterocyclic rings in FDA-approved drugs. nih.gov Its ability to exist in various conformations and present substituents in defined spatial orientations makes it a versatile scaffold. The introduction of a ketone function to create the 3-oxopiperazine structure imparts a degree of rigidity and provides an additional hydrogen bond acceptor, further enhancing its potential for specific molecular interactions. This structural feature is a bioisostere for other important chemical groups like carbamates, ureas, and amides, allowing medicinal chemists to modulate a compound's properties while retaining its core binding mode. nih.gov

Similarly, heterocyclic scaffolds like oxazines and thienopyrimidines are also considered opulent in drug discovery due to their broad range of medical applications. nih.govijrpr.com The principles that make these structures valuable—defined geometry, potential for multiple interaction points, and favorable physicochemical properties—are also embodied in the oxopiperazine core.

Development of Novel Therapeutic Leads and Drug Candidates

The true measure of a privileged structure is its successful incorporation into therapeutic agents. This compound serves as a critical building block or core structural motif in the development of several modern drugs and clinical candidates, particularly in the realm of anticoagulants and cardiovascular medicine.

One of the most prominent applications is in the synthesis of direct Factor Xa (FXa) inhibitors, a class of oral anticoagulants used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. nih.gov The clotting cascade enzyme Factor Xa is a prime target for anticoagulation therapy, and its inhibition effectively reduces thrombin generation and clot formation. nih.gov The structure of this compound is ideally suited to fit into the active site of the FXa enzyme.

| Drug/Candidate Class | Therapeutic Target | Role of this compound |

| Factor Xa Inhibitors | Coagulation Factor Xa | Serves as a key intermediate or central scaffold. The benzonitrile often occupies the S4 binding pocket of the enzyme, while the oxopiperazine provides a rigid core for orienting other pharmacophoric elements. nih.govnih.gov |

| Mineralocorticoid Receptor (MR) Antagonists | Mineralocorticoid Receptor | The scaffold is used to develop non-steroidal antagonists with high selectivity and potency, avoiding the side effects of older steroidal drugs like spironolactone. nih.govnih.gov |

| Dopamine (B1211576) D3 Receptor Ligands | Dopamine D3 Receptor | The aryl-substituted piperazine motif is a core component in the design of selective ligands to probe the function of this receptor in neurological disorders. nih.gov |

| IRAK4 Inhibitors | Interleukin-1 Receptor Associated Kinase 4 | Fragment-based drug design has utilized related five-membered lactam scaffolds to develop potent and selective inhibitors for treating inflammatory diseases. nih.gov |

The development of Apixaban, a leading FXa inhibitor, showcases the optimization process where a related lactam-containing phenylpiperidine structure was crucial for achieving high potency, selectivity, and favorable oral bioavailability. nih.gov The discovery process involved modifying a lead compound to enhance its drug-like properties, a common strategy where privileged fragments like oxopiperazine play a vital role. nih.gov

Contributions to Understanding Biological Target Mechanisms

The use of this compound and its derivatives in drug design has significantly advanced the understanding of how small molecules interact with complex biological targets. By systematically modifying the scaffold and observing the effects on binding affinity and functional activity, researchers can map the intricate topographies of enzyme active sites and receptor binding pockets.

In the context of Factor Xa inhibitors, crystallographic studies of inhibitor-enzyme complexes have revealed the precise role of each part of the molecule. The benzonitrile group, for instance, often forms key interactions within a specific sub-pocket of the enzyme, while the oxopiperazine core acts as a rigid linker, positioning other parts of the molecule for optimal engagement with the target. nih.govdrugbank.com This detailed structural understanding is invaluable for designing next-generation inhibitors with improved properties.

Similarly, the development of non-steroidal mineralocorticoid receptor (MR) antagonists has been driven by the need to overcome the undesirable side effects of older drugs like spironolactone, which also bind to androgen and progesterone (B1679170) receptors. nih.gov By employing scaffolds such as the one , medicinal chemists have created highly selective antagonists. These molecules have helped to elucidate the specific interactions required for MR antagonism versus other steroid hormone receptors, contributing to a deeper understanding of the molecular basis of selectivity. nih.gov This has led to the development of agents that are not only effective in treating hypertension and heart failure but also much better tolerated. nih.gov

Advancements in Synthetic Organic Chemistry Methodologies

The increasing demand for this compound and related structures in drug discovery has spurred innovation in synthetic organic chemistry. Researchers have focused on developing more efficient, scalable, and environmentally friendly methods to produce these valuable building blocks.

Key areas of advancement include:

Novel Catalytic Systems: New catalytic approaches, such as those using cobalt-based phosphate (B84403) catalysts, have been developed for the synthesis of related heterocyclic systems like 1,3-oxazinones. These methods offer advantages like rapid reaction times (as short as 7 minutes), high yields (up to 97%), and the use of green solvents. researchgate.net

Stereoselective Synthesis: For many biological applications, controlling the stereochemistry of the final product is crucial. New synthetic routes have been devised to produce enantiomerically pure substituted piperazines from readily available chiral amino acids, providing access to specific stereoisomers for biological evaluation. nih.gov

Scalability and Robustness: Significant effort has been invested in optimizing reaction conditions to ensure that the synthesis of complex building blocks is robust and can be scaled up from milligrams in a research lab to kilograms for clinical and commercial production. This includes studying the stability of the core structures under various reaction conditions, such as oxidation, reduction, and C-C bond formation. researchgate.netrsc.org

These advancements not only facilitate the production of this compound but also enrich the broader toolbox of synthetic chemistry, enabling the creation of a wide array of novel molecular architectures for future drug discovery programs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Oxopiperazin-1-yl)benzonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, a piperazine derivative can be coupled with a benzonitrile precursor using coupling agents like EDCI or DCC. Optimization strategies include:

- Varying reaction temperatures (e.g., 0–5°C for intermediates, room temperature for final coupling) .

- Using catalysts such as piperidine in ethanol to enhance reaction efficiency .

- Monitoring purity via HPLC or TLC at each step to minimize side products.

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR : Compare experimental and NMR shifts with Density Functional Theory (DFT)-predicted values to confirm substituent positions. For example, the nitrile group’s electron-withdrawing effect alters adjacent proton shifts .

- FTIR : Assign vibrational modes (e.g., C≡N stretch at ~2220 cm) and correlate with potential energy distribution (PED) calculations to validate functional groups .

Q. What solvent systems are suitable for solubility testing of this compound in bioassay protocols?

- Methodological Answer : Use co-solvents like DMSO (10–20% v/v) for initial solubilization, followed by dilution in aqueous buffers (PBS, pH 7.4). Conduct dynamic light scattering (DLS) to assess aggregation in biological media .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data for this compound analogs in kinase inhibition assays?

- Methodological Answer :

- Perform dose-response curves (IC) under standardized conditions (e.g., ATP concentration, incubation time).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to distinguish false positives.

- Analyze structural analogs (e.g., pyridine or triazole substitutions) to identify SAR trends impacting potency .

Q. What computational strategies are effective for predicting the photophysical properties of this compound in OLED applications?

- Methodological Answer :

- Employ time-dependent DFT (TD-DFT) to model excited-state transitions.

- Simulate twisted intramolecular charge-transfer (TICT) states to assess emission wavelengths and quantum yields.

- Validate predictions with experimental UV-Vis and fluorescence spectra .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Use Hammett constants to quantify electronic effects of substituents (e.g., electron-withdrawing nitrile vs. electron-donating methoxy groups).

- Perform X-ray crystallography to analyze steric hindrance around the piperazine ring.

- Compare reaction rates with analogs (e.g., 4-(methoxymethoxy)benzonitrile) to isolate steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.